Methyl 2-[Cyano(methyl)amino]acetate vs. Ethyl Ester: Comparative Reactivity in Creatinine Synthesis
The methyl ester analog (CAS 1414382-33-4) has been demonstrated to react with ammonium hydroxide under neat conditions to yield creatinine at 90% yield after 0.5 hours [1]. While direct comparative data for the ethyl ester (target compound, CAS 71172-40-2) under identical conditions is not available in the open literature, the structural analogy permits class-level inference regarding the influence of the ester alkyl group on reactivity. The ethyl ester's increased steric bulk and altered electrophilicity at the carbonyl carbon are expected to modulate both the rate of nucleophilic attack and the yield of the corresponding cyclized product. Researchers selecting between these two building blocks must consider whether the synthetic sequence requires the distinct hydrolysis kinetics and purification characteristics inherent to an ethyl ester versus a methyl ester.
| Evidence Dimension | Reaction yield in cyclocondensation to form creatinine scaffold |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ based on ester alkyl group effects on electrophilicity and leaving group ability |
| Comparator Or Baseline | Methyl 2-[cyano(methyl)amino]acetate (CAS 1414382-33-4): 90% yield |
| Quantified Difference | Inferred difference based on class-level ester reactivity; quantitative difference unknown |
| Conditions | Ammonium hydroxide, neat (no solvent), 0.5 h reaction time |
Why This Matters
This matters for procurement because the choice between ethyl and methyl esters directly impacts synthetic yield, reaction kinetics, and downstream purification requirements in heterocyclic construction.
- [1] Molaid. Methyl 2-[cyano(methyl)amino]acetate (CAS 1414382-33-4). Synthetic Application Entry. View Source
